molecular formula C14H13ClFN3O2S2 B12446610 N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide

N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide

Cat. No.: B12446610
M. Wt: 373.9 g/mol
InChI Key: JJLJOQOSOPPGKF-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group, a chlorofluorophenyl group, and a methylbenzenesulfonamido group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenated solvents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)urea: Similar structure but with a urea group instead of a thiourea group.

    3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)guanidine: Contains a guanidine group instead of a thiourea group.

Uniqueness

3-(3-chloro-4-fluorophenyl)-1-(4-methylbenzenesulfonamido)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13ClFN3O2S2

Molecular Weight

373.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)sulfonylamino]thiourea

InChI

InChI=1S/C14H13ClFN3O2S2/c1-9-2-5-11(6-3-9)23(20,21)19-18-14(22)17-10-4-7-13(16)12(15)8-10/h2-8,19H,1H3,(H2,17,18,22)

InChI Key

JJLJOQOSOPPGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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